2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a chemical compound with the molecular formula C7H4ClNOS . It has a molecular weight of 185.63 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H . The Canonical SMILES representation is C1=C(NC2=C1SC(=C2)Cl)C=O .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a topological polar surface area of 61.1 Ų and a XLogP3-AA value of 2.6 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Synthesis and Derivatives
The compound 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a versatile molecule used in various chemical syntheses and applications within scientific research. One study details the synthesis of derivatives of thieno[2,3-d]thiazole and related compounds from 2,4-dichlorothiazole-5-carbaldehyde, showcasing the compound's utility in creating thiazole-based molecules (Athmani, Farhat, & Iddon, 1992)(Athmani et al., 1992). Another study highlights the reactivity of polyfunctionalised pyrroles, demonstrating how 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to produce methylene-substituted pyrroles (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005)(Zaytsev et al., 2005).
Chemical Transformations and Applications
In the realm of organic chemistry, the molecule is involved in diverse transformations. For instance, 3-aryloxy-4-oxoazetidine-2-carbaldehydes undergo acid-catalyzed ring closures and transformations, yielding various pyrrole derivatives (Bertha, Fetter, Kajtár-Peredy, Lempert, & Czira, 1998)(Bertha et al., 1998). This exemplifies the compound's role in the synthesis of complex molecular structures.
Fluorescence and Optical Properties
The compound and its derivatives also display notable optical properties. A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from 4-(anilinomethyl)thiophene-2-carbaldehydes, reveals that these compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in materials science, particularly as fluorescent dyes or in optoelectronic devices (Bogza et al., 2018)(Bogza et al., 2018).
Safety and Hazards
Future Directions
The future directions for the study of “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of these compounds.
Properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPWZKQOBAUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.